Hydroxylammonium 4-methylbenzenesulphonate
Description
Hydroxylammonium 4-methylbenzenesulphonate (CAS 53933-48-5, EINECS 258-872-5) is a hydroxylammonium salt paired with the 4-methylbenzenesulphonate (tosylate) anion. This compound is structurally characterized by the hydroxylammonium cation (NH₃OH⁺) and the aromatic sulfonate group, which confers unique solubility and reactivity properties.
Properties
CAS No. |
53933-48-5 |
|---|---|
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
hydroxylamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.H3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2/h2-5H,1H3,(H,8,9,10);2H,1H2 |
InChI Key |
DQRNNTSBPCJIPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[NH3+]O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.NO |
Other CAS No. |
53933-48-5 |
Pictograms |
Explosive; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxylammonium 4-methylbenzenesulphonate can be synthesized through the reaction of hydroxylamine with 4-methylbenzenesulfonic acid. The reaction typically involves the use of a solvent such as water or ethanol and is carried out under controlled temperature conditions to ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization steps to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Hydroxylammonium 4-methylbenzenesulphonate primarily acts as a reducing agent. It undergoes reduction reactions where it donates electrons to the substrate, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions: The compound is often used in reactions with substrates that require reduction. Common reagents include various organic and inorganic compounds that facilitate the transfer of electrons. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products: The major products formed from the reduction reactions involving this compound are amines and alcohols. These products are valuable intermediates in the synthesis of various organic compounds.
Scientific Research Applications
Hydroxylammonium 4-methylbenzenesulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxylammonium 4-methylbenzenesulphonate involves the transfer of a hydride ion (H-) from the compound to the substrate. This transfer results in the reduction of the substrate, forming the corresponding amine or alcohol. The molecular targets and pathways involved in this process are primarily related to the electron transfer capabilities of the compound.
Comparison with Similar Compounds
Hydroxylammonium Chloride (CAS 5470-11-1)
- Chemical Structure : NH₃OH⁺Cl⁻.
- Applications : Widely used as a reducing agent in photography, analytical chemistry, and polymer synthesis .
- Stability : Less stable than sulfate or tosylate salts due to hygroscopicity, requiring careful storage.
- Safety : Classified under GHS with hazards including skin/eye irritation and respiratory sensitization .
Hydroxylammonium Sulfate (CAS 10046-00-1)
Hydroxylammonium Nitrate (CAS 13465-08-2)
Hydroxylammonium Phosphate (CAS 20845-01-6)
Hydroxylammonium 4-Methylbenzenesulphonate (CAS 53933-48-5)
- Chemical Structure : NH₃OH⁺C₇H₇SO₃⁻.
- Applications : Utilized in organic synthesis as a tosylating agent or intermediate, particularly in reactions requiring controlled release of hydroxylamine .
- Advantages: Enhanced solubility in organic solvents compared to inorganic hydroxylammonium salts, making it suitable for non-aqueous reactions.
Comparative Data Table
Key Research Findings
- Reactivity : The tosylate group in this compound enhances its utility in nucleophilic substitution reactions, as demonstrated in the synthesis of carbocyclic nucleoside derivatives .
- Safety Gaps : Unlike Hydroxylammonium sulfate or chloride, toxicological data for the tosylate derivative are sparse, necessitating further study .
- Industrial Relevance: Its organic solubility makes it preferable in polymer chemistry and specialty organic syntheses compared to inorganic analogs .
Biological Activity
Hydroxylammonium 4-methylbenzenesulphonate (HMBS) is a compound with notable biological activity, primarily recognized for its role as a reducing agent in organic synthesis. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
This compound is synthesized through the reaction of hydroxylamine with 4-methylbenzenesulfonic acid. The typical reaction conditions involve solvents such as water or ethanol under controlled temperatures to ensure product purity. The compound acts primarily as a reducing agent, facilitating the conversion of various substrates to amines and alcohols through electron transfer mechanisms .
The biological activity of HMBS is largely attributed to its ability to donate electrons, resulting in the reduction of substrates. This process involves the transfer of a hydride ion (H-) from HMBS to the target molecule, leading to the formation of amines or alcohols, which are crucial intermediates in many biochemical pathways .
Biological Activities
-
Antioxidant Activity :
- Hydroxylammonium compounds have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in studies focusing on cellular responses to hypoxia and oxidative damage.
- Enzyme Modulation :
- Pharmaceutical Applications :
Case Study 1: Antioxidant Effects
A study investigated the antioxidant effects of hydroxylammonium derivatives on cultured cells exposed to oxidative stress. Results demonstrated that treatment with HMBS significantly reduced markers of oxidative damage compared to untreated controls, suggesting its protective role against cellular injury.
Case Study 2: Enzyme Activity Modulation
In another study, HMBS was tested for its effects on specific enzyme activities related to metabolic pathways in cancer cells. The results indicated that HMBS could enhance the activity of certain enzymes while inhibiting others, providing insights into its potential as a therapeutic agent targeting metabolic dysregulation in tumors.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
